Cas no 1261569-79-2 (3-iodo-2-nitrobenzene-1-sulfonyl chloride)

3-Iodo-2-nitrobenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—the iodine and nitro substituents—enhance its reactivity, making it valuable for selective functionalization reactions, particularly in the preparation of sulfonamides or sulfonate esters. The electron-withdrawing nitro group and the iodine atom facilitate electrophilic aromatic substitution or cross-coupling reactions, offering versatility in constructing complex molecular frameworks. This compound is particularly useful in medicinal chemistry and materials science, where precise functional group manipulation is required. Its stability under controlled conditions ensures reliable handling in synthetic workflows.
3-iodo-2-nitrobenzene-1-sulfonyl chloride structure
1261569-79-2 structure
Product name:3-iodo-2-nitrobenzene-1-sulfonyl chloride
CAS No:1261569-79-2
MF:C6H3ClINO4S
MW:347.514791727066
MDL:MFCD18397960
CID:5168044
PubChem ID:18004544

3-iodo-2-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 3-iodo-2-nitro-
    • 3-iodo-2-nitrobenzene-1-sulfonyl chloride
    • EN300-210679
    • SCHEMBL21834662
    • G75198
    • 3-iodo-2-nitrobenzenesulfonyl chloride
    • 1261569-79-2
    • MDL: MFCD18397960
    • Inchi: 1S/C6H3ClINO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H
    • InChI Key: KQASHIJSSJHRNP-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=CC(I)=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 346.85160g/mol
  • Monoisotopic Mass: 346.85160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.3Ų
  • XLogP3: 2.4

3-iodo-2-nitrobenzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-210679-0.05g
3-iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2
0.05g
$587.0 2023-09-16
Enamine
EN300-210679-0.1g
3-iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2
0.1g
$615.0 2023-09-16
Enamine
EN300-210679-10.0g
3-iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2
10g
$2024.0 2023-05-23
Enamine
EN300-210679-1g
3-iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2
1g
$699.0 2023-09-16
Enamine
EN300-210679-5.0g
3-iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2
5g
$1364.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1707513-250mg
3-Iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2 97%
250mg
¥2541.00 2024-08-09
Ambeed
A2442260-250mg
3-Iodo-2-nitrobenzenesulfonyl chloride
1261569-79-2 98%
250mg
$258.0 2024-04-25
Ambeed
A2442260-1g
3-Iodo-2-nitrobenzenesulfonyl chloride
1261569-79-2 98%
1g
$517.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1707513-100mg
3-Iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2 97%
100mg
¥1210.00 2024-08-09
Enamine
EN300-210679-1.0g
3-iodo-2-nitrobenzene-1-sulfonyl chloride
1261569-79-2
1g
$470.0 2023-05-23

Additional information on 3-iodo-2-nitrobenzene-1-sulfonyl chloride

Comprehensive Overview of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1261569-79-2): Properties, Applications, and Industry Insights

3-Iodo-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1261569-79-2) is a specialized sulfonyl chloride derivative with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its iodo and nitro functional groups, serves as a versatile intermediate for constructing complex molecular architectures. Its unique structure enables applications in cross-coupling reactions, peptide modifications, and the development of high-value agrochemicals.

In recent years, the demand for halogenated aromatic compounds like 3-iodo-2-nitrobenzene-1-sulfonyl chloride has surged due to their role in click chemistry and bioconjugation techniques. Researchers frequently search for "iodo-nitrobenzene sulfonyl chloride synthesis" or "CAS 1261569-79-2 solubility data," reflecting its importance in optimizing reaction conditions. The compound’s electron-withdrawing properties make it ideal for nucleophilic substitution reactions, a topic trending in green chemistry forums.

From a technical perspective, 3-iodo-2-nitrobenzene-1-sulfonyl chloride exhibits remarkable stability under anhydrous conditions, though it requires storage away from moisture. Analytical studies highlight its melting point range (typically 110–115°C) and IR spectral peaks near 1370 cm⁻¹ (S=O stretch) and 1540 cm⁻¹ (NO₂ asymmetric stretch). These features are critical for quality control, as evidenced by frequent queries like "HPLC purity standards for sulfonyl chlorides."

The compound’s utility extends to material science, where it acts as a precursor for conductive polymers and photoactive dyes. Industry reports correlate its use with advancements in OLED technology and solar cell materials, aligning with global interest in sustainable energy solutions. Notably, patents involving CAS 1261569-79-2 often cite its role in ligand design for catalytic systems.

Environmental and safety considerations for 3-iodo-2-nitrobenzene-1-sulfonyl chloride adhere to standard laboratory protocols. While not classified as hazardous under normal handling, users frequently seek "compatible solvents for sulfonyl chloride reactions" or "neutralization methods for sulfonyl chloride waste." Best practices recommend using inert atmosphere techniques to minimize decomposition risks.

Market analysts project steady growth for nitrobenzene sulfonyl derivatives, driven by R&D investments in targeted drug delivery systems. The compound’s iodine moiety facilitates radio-labeling applications, a hotspot in diagnostic imaging research. Recent publications explore its potential in proteomics, particularly for post-translational modification studies.

For synthetic chemists, optimizing yields of 3-iodo-2-nitrobenzene-1-sulfonyl chloride remains a key challenge. Online discussions frequently address "selective nitration of iodoarenes" and "chlorosulfonation reaction kinetics." Emerging flow chemistry approaches demonstrate promise in scaling production while reducing byproducts, a trend gaining traction in process chemistry circles.

In summary, CAS 1261569-79-2 represents a critical building block at the intersection of medicinal chemistry and advanced materials. Its multifaceted reactivity continues to inspire innovations across disciplines, from small-molecule pharmaceuticals to functional nanomaterials. As industrial interest grows, so does the need for detailed technical resources on this structurally intriguing compound.

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Amadis Chemical Company Limited
(CAS:1261569-79-2)3-iodo-2-nitrobenzene-1-sulfonyl chloride
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